Pentagalloylglucose

Übersicht

Beschreibung

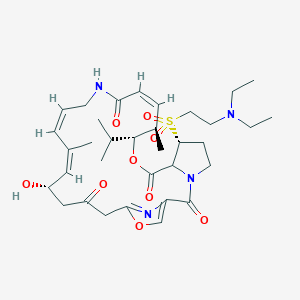

Pentagalloylglucose (PGG) is a natural hydrolyzable gallotannin abundant in various plants and herbs . It has a broad range of biological activities, specifically anticancer activities, and numerous molecular targets .

Synthesis Analysis

Biotechnological biodegradation by certain microorganisms and enzymes is one of the most efficient ways to degrade large tannin molecules into small molecules with bio-activities of high value .Molecular Structure Analysis

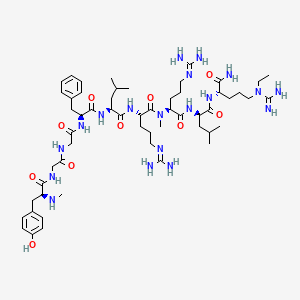

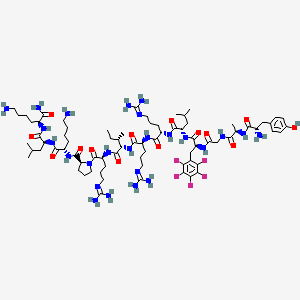

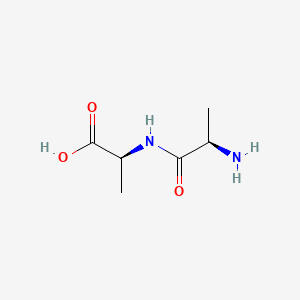

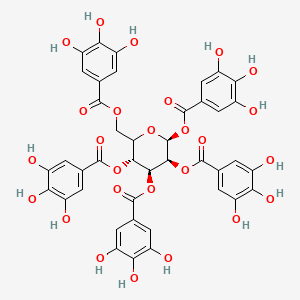

PGG is composed of five galloyl groups with a glucose at its core . Its conformational analysis by solution NMR and molecular dynamics calculation has been reported .Chemical Reactions Analysis

PGG can affect different cancer stages and inhibit tumor growth through multiple mechanisms depending on cell origin, with minimal toxicity against normal cells .Physical And Chemical Properties Analysis

PGG has a molecular formula of C41H32O26 . Its average mass is 940.677 Da . The density is predicted to be 2.05±0.1 g/cm3 . The boiling point is predicted to be 1365.7±65.0 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Research

PGG has shown promise in anticancer studies due to its ability to act on multiple molecular targets and signaling pathways. It inhibits growth, angiogenesis, and metastasis in various cancers. PGG also enhances the efficacy of chemotherapy and radiotherapy .

Pharmacology

In pharmacology , PGG exhibits gastroprotective effects in indomethacin-induced gastropathy in rats by modulating the NO/eNOS/iNOS signaling pathway . It’s also been studied for its potential to inhibit P-glycoprotein, which could reverse multidrug resistance in leukemic cells .

Biochemistry

PGG is recognized for its biochemical role as a potent antioxidant. It’s a gallotannin that can precipitate proteins and stabilize elastin and collagen in vascular tissues, which is crucial for maintaining the structural integrity of blood vessels .

Molecular Biology

In molecular biology , PGG’s impact on membrane ionic currents has been observed. It can suppress the density of delayed-rectifier K+ current and proton-activated Cl− current, which are important in cellular signaling and function .

Clinical Research

Clinically, PGG is being explored for its therapeutic potential . Its elastin-stabilizing properties are beneficial for vascular health, particularly in the treatment and prevention of abdominal aortic aneurysms (AAA) .

Biotechnology

In the field of biotechnology , PGG’s structural characteristics confer high biological activity, making it a valuable compound for developing new therapeutic agents. Its antimicrobial, anti-inflammatory, and anticarcinogenic properties are of particular interest .

Zukünftige Richtungen

Future studies should focus on determining the pharmacokinetics and safety profile to develop PGG into a clinically useful drug . The α-PGG was demonstrated to be a very good model compound for the study of the pharmacological activities of gallotannins and for the development of more effective therapeutics with lower side effects .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYNZEYHSMRWBK-NIKIMHBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029765 | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentagalloylglucose | |

CAS RN |

14937-32-7 | |

| Record name | Penta-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentagalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAGALLOYLGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.